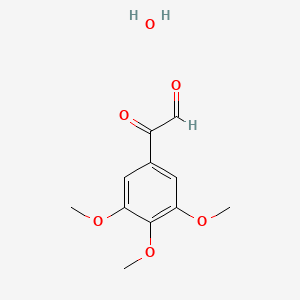

3,4,5-Trimethoxyphenylglyoxal hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

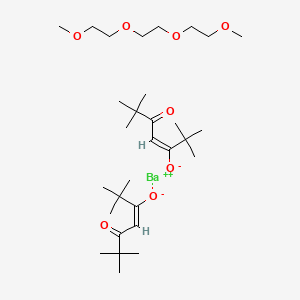

3,4,5-Trimethoxyphenylglyoxal hydrate is a chemical compound with the molecular formula C11H14O6 . It has a molecular weight of 242.23 g/mol . The IUPAC name for this compound is 2-oxo-2-(3,4,5-trimethoxyphenyl)acetaldehyde hydrate .

Molecular Structure Analysis

The InChI code for 3,4,5-Trimethoxyphenylglyoxal hydrate is 1S/C11H12O5.H2O/c1-14-9-4-7(8(13)6-12)5-10(15-2)11(9)16-3;/h4-6H,1-3H3;1H2 . The SMILES representation is COC1=CC(=CC(=C1OC)OC)C(=O)C=O.O .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4,5-Trimethoxyphenylglyoxal hydrate include a melting point of 128-131°C and a boiling point of 135-140 °C (at 0.4 Torr). It has a density of 1.178±0.06 g/cm3 .科学的研究の応用

Molecular Dynamics and Hydration Studies : The hydration dynamics of various zwitterionic analogues, including trimethylglycine, were studied through molecular dynamics simulations. This research has implications for protein stability and nonfouling interfaces (White & Jiang, 2011).

Polymer Chemistry and Water Uptake : Research on polythiophene derivatives with ethylene glycol-based side chains highlighted the importance of polymer crystallinity in water uptake and organic electrochemical transistors performance (Flagg et al., 2019).

Corrosion Inhibition : A study on spirocyclopropane derivatives, including 3-MPOD, demonstrated effective inhibition of mild steel corrosion in acidic solutions (Chafiq et al., 2020).

Organic Synthesis Techniques : Research into the synthesis of 3,4,5-Trimethoxyphenyllithium, a substructure in natural products, has shown effective methods for incorporation via carbon-carbon bond formation (Hoye & Kaese, 1982).

Bioactivity Investigations : Studies have been conducted on various compounds containing the 3,4,5-trimethoxyphenyl moiety, investigating their antimicrobial, antiproliferative, and anticonvulsant activities. This includes research on pyrazole derivatives and other organic compounds (Mohamed et al., 2006), (Jin et al., 2006).

Antioxidant Properties : Research on conjugated oligo-aromatic compounds bearing a 3,4,5-trimethoxy moiety has explored their antioxidant activities and their correlation with structural aspects (Kareem et al., 2016).

Lipid Bilayer Studies : The hydration and fluidity of lipid bilayers in different phases were analyzed using probes, revealing insights into the biophysical properties of these bilayers (M'Baye et al., 2008).

Mercuriation Processes : The mercuriation of 3,4,5-trimethoxybenzoic acid and synthesis of derivatives were investigated, providing insights into organometallic chemistry and molecular structure (Vicente et al., 1992).

Cholinesterase Inhibitory Activity : A study on 3,4,5-trimethoxycinnamates examined their ability to inhibit acetylcholinesterase and butyrylcholinesterase, highlighting their potential in medicinal chemistry (Kos et al., 2021).

Tubulin Polymerization Inhibition : Arylthioindoles with a 3,4,5-trimethoxyphenyl moiety were found to be potent tubulin polymerization inhibitors and effective against cancer cell growth (De Martino et al., 2006).

Safety and Hazards

作用機序

Target of Action:

- 3,4,5-Trimethoxyphenylglyoxal hydrate (CAS Number: 858255-78-4) primarily targets specific cellular components or proteins. Unfortunately, detailed information about its specific targets is not readily available in the literature .

Action Environment:

Its potential therapeutic applications and environmental impact remain intriguing areas for investigation . 🌟

特性

IUPAC Name |

2-oxo-2-(3,4,5-trimethoxyphenyl)acetaldehyde;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5.H2O/c1-14-9-4-7(8(13)6-12)5-10(15-2)11(9)16-3;/h4-6H,1-3H3;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNXCGXWGPPAKFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)C=O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662983 |

Source

|

| Record name | Oxo(3,4,5-trimethoxyphenyl)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-Trimethoxyphenylglyoxal hydrate | |

CAS RN |

150114-69-5 |

Source

|

| Record name | Oxo(3,4,5-trimethoxyphenyl)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

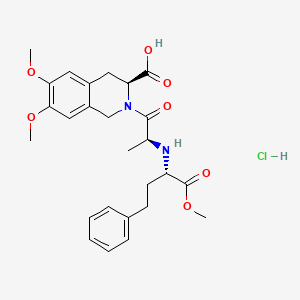

![[(8R,9S,13S,14S,16R,17R)-16-hydroxy-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B584254.png)

![(17beta)-3,17-Bis[(1-oxopentyl)oxy]-estra-1,3,5(10)-trien-6-one](/img/structure/B584255.png)

![N-Benzoyl-N-[2-(phenyl)ethyl]-N-carbamic Acid R-Quinuclidinol Ester Succinic Acid Salt](/img/structure/B584256.png)

![[2-[(3R,5R,8R,9S,10S,13S,14S,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B584257.png)